GLP-1R modulator L7-028
Description
Overview of GLP-1R Physiology and Therapeutic Relevance
The GLP-1 receptor is primarily found on the surface of various cell types in the human body. nih.gov Its endogenous ligand, glucagon-like peptide-1 (GLP-1), is a hormone released from intestinal L-cells in response to food intake. nih.govphysiology.org The binding of GLP-1 to its receptor initiates a cascade of physiological effects.
The principal actions of GLP-1 include:
Stimulation of insulin (B600854) secretion: GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, playing a crucial role as an incretin (B1656795) hormone. nih.govphysiology.org
Inhibition of glucagon (B607659) secretion: It suppresses the release of glucagon, which helps to limit glucose excursions after meals. physiology.org
Delayed gastric emptying: GLP-1 slows down the movement of food from the stomach, contributing to the "ileal brake" mechanism. physiology.orgwikipedia.org
Regulation of appetite: GLP-1 acts as a physiological regulator of appetite and food intake, promoting a feeling of fullness. physiology.orgwikipedia.org
These physiological actions make the GLP-1R a highly relevant therapeutic target for conditions such as type 2 diabetes and obesity. physiology.orgwikipedia.org The activation of GLP-1R offers the potential for improved glycemic control and weight management. pharmaceuticalonline.comfrontiersin.org
The Landscape of GLP-1R-Targeting Therapeutics
The therapeutic landscape targeting the GLP-1R is dynamic and expanding. patsnap.com Initially focused on peptide-based agonists that mimic the action of endogenous GLP-1, the field has seen significant advancements. pharmaceuticalonline.compatsnap.com
Peptide-Based GLP-1 Receptor Agonists (GLP-1RAs):
These were the first GLP-1R targeting drugs to be developed. wikipedia.org They are widely used in the treatment of type 2 diabetes due to their ability to improve glycemic control, promote weight loss, and protect pancreatic beta cells. pharmaceuticalonline.com Examples of GLP-1RAs include liraglutide (B1674861) and semaglutide. pharmaceuticalonline.comjci.org
Dual and Multi-Agonists:
More recently, therapies that target more than one receptor have been developed. For instance, dual agonists that target both the GLP-1R and the glucose-dependent insulinotropic polypeptide (GIP) receptor, such as tirzepatide, have shown significant efficacy. pharmaceuticalonline.com
Small Molecule Agonists:
There is growing interest in the development of non-peptide, small molecule agonists that can be administered orally. patsnap.com These offer potential advantages in terms of patient convenience and manufacturing scalability. patsnap.com
The applications of GLP-1RAs are also expanding beyond diabetes and obesity, with research exploring their potential in treating non-alcoholic fatty liver disease, cardiovascular diseases, and neurodegenerative conditions. nih.govsubstack.com
Emergence of Allosteric Modulators in GLP-1R Research
Allosteric modulators represent a newer class of drugs in GLP-1R pharmacology. mdpi.com Unlike traditional agonists that bind to the main (orthosteric) site of the receptor, allosteric modulators bind to a different, spatially distinct site. mdpi.comnih.gov This binding can modulate the receptor's response to its endogenous ligand.
Allosteric modulators are categorized as:
Positive Allosteric Modulators (PAMs): These enhance the functional response of the orthosteric agonist. mdpi.com
Negative Allosteric Modulators (NAMs): These inhibit or negatively modulate the action of the orthosteric ligand. mdpi.com
The development of allosteric modulators for GLP-1R is a promising strategy as they may offer improved receptor specificity and potentially reduced side effects compared to orthosteric ligands. acs.org Several allosteric sites have been identified on class B1 GPCRs like the GLP-1R. mdpi.com
Contextualizing GLP-1R Modulator L7-028 within GLP-1R Drug Discovery
This compound is a small-molecule positive allosteric modulator (PAM) of the GLP-1 receptor. caymanchem.commedkoo.com It has been identified as a compound that enhances the binding of GLP-1 to its receptor. caymanchem.commedchemexpress.com
Research has shown that L7-028 acts at a transmembrane site on the GLP-1R. medchemexpress.cominvivochem.com Specifically, it is believed to bind to a cryptic pocket formed by the cytoplasmic halves of transmembrane helices 3, 5, and 6. nih.gov This binding is thought to enlarge the orthosteric pocket, thereby facilitating the binding of GLP-1. nih.gov
In functional assays, L7-028 has demonstrated the ability to enhance GLP-1 binding with an EC50 of 11.01 ± 2.73 μM. medchemexpress.cominvivochem.com It also potentiates the accumulation of cyclic AMP (cAMP) induced by GLP-1 (7-36) in cells expressing the GLP-1R. caymanchem.combioscience.co.uk These findings position L7-028 as a valuable research tool for understanding the mechanisms of allosteric modulation of the GLP-1R and may provide a basis for the design of new therapeutic agents. nih.gov
Research Findings on this compound
medkoo.comcaymanchem.combioscience.co.ukcaymanchem.combioscience.co.ukcaymanchem.commedkoo.commedchemexpress.comnih.govmedchemexpress.cominvivochem.com| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | 3-(cyclopentyloxy)-N-(3-(piperidine-1-carbonyl)phenyl)benzamide | |
| Molecular Formula | C24H28N2O3 | |
| Molecular Weight | 392.5 g/mol | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLP-1R | |
| Binding Site | Transmembrane site, cryptic pocket formed by TM3, TM5, and TM6 | |
| EC50 for enhancing GLP-1 binding | 11.01 ± 2.73 μM |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27) |
InChI Key |
QASJOTNVPCHDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4 |
Origin of Product |
United States |
Molecular Mechanism of Action of Glp 1r Modulator L7 028
Allosteric Modulation at the GLP-1 Receptor
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This interaction can either enhance or diminish the receptor's response to the orthosteric ligand.
Classification as a Positive Allosteric Modulator (PAM)
L7-028 is classified as a positive allosteric modulator (PAM) of the GLP-1 receptor. caymanchem.commedkoo.com This classification is based on its ability to enhance the binding of the native ligand, GLP-1, to the GLP-1R. caymanchem.commedkoo.commolnova.com Research has demonstrated that L7-028 potentiates GLP-1-induced signaling, such as cyclic AMP (cAMP) accumulation, in cells expressing the GLP-1R. caymanchem.commolnova.com Specifically, L7-028 enhances GLP-1 binding to the GLP-1R with an EC50 of 11.01 ± 2.73 μM. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.cn
Elucidation of the Transmembrane Binding Site
The binding site of L7-028 on the GLP-1R has been identified within the transmembrane (TM) domain of the receptor. molnova.commedchemexpress.commedchemexpress.commedchemexpress.com This is a distinct location from the extracellular domain where the N-terminus of the GLP-1 peptide binds. proteopedia.org Structural biology studies, including cryo-electron microscopy and molecular modeling, have been instrumental in revealing the specific interactions between allosteric modulators and the transmembrane helices of class B G-protein coupled receptors like the GLP-1R. screen.org.cn While the precise residues interacting with L7-028 are a subject of ongoing investigation, its binding to the transmembrane region is a key feature of its mechanism. medchemexpress.commedchemexpress.commedchemexpress.comdcchemicals.com
Receptor Ligand Binding Kinetics and Thermodynamics
The interaction between L7-028 and the GLP-1R influences the binding properties of the endogenous ligand, GLP-1.
Enhancement of GLP-1 Binding Affinity by L7-028
L7-028 has been shown to enhance the binding affinity of GLP-1 for the GLP-1R. caymanchem.commolnova.commedchemexpress.commedchemexpress.commedchemexpress.combioscience.co.uk This positive cooperativity means that in the presence of L7-028, GLP-1 can bind more tightly to the receptor. The EC50 value of 11.01 ± 2.73 μM quantifies the concentration of L7-028 required to achieve 50% of its maximal enhancing effect on GLP-1 binding. medchemexpress.commedchemexpress.commedchemexpress.com
Enhancement of GLP-1 Binding by L7-028
| Parameter | Value | Reference |
|---|---|---|
| EC50 of L7-028 for enhancing GLP-1 binding | 11.01 ± 2.73 μM | medchemexpress.commedchemexpress.commedchemexpress.com |
Orthosteric Ligand-Allosteric Modulator Cooperativity
The relationship between L7-028 and GLP-1 is one of positive cooperativity. This means that the binding of L7-028 to its allosteric site increases the affinity of the GLP-1R for GLP-1 at the orthosteric site, and conversely, the binding of GLP-1 may enhance the affinity for L7-028. This reciprocal positive influence is a hallmark of the mechanism of some PAMs and is crucial for their modulatory effect.
Conformational Dynamics of GLP-1R Induced by L7-028
The binding of L7-028 to the transmembrane domain of the GLP-1R is believed to induce or stabilize specific conformational states of the receptor. screen.org.cn G-protein coupled receptors are dynamic proteins that exist in an ensemble of different conformations. proteopedia.orgwindows.net The binding of a PAM like L7-028 can shift this equilibrium towards conformations that have a higher affinity for the orthosteric agonist and are more readily activated. These conformational changes are critical for the enhanced signaling observed in the presence of the modulator. While detailed structural data on the L7-028-bound GLP-1R conformation is still emerging, it is understood that these changes in the transmembrane domain are allosterically transmitted to the orthosteric binding pocket and the intracellular G-protein coupling domains. screen.org.cn
Structural Insights into Receptor Activation
L7-028 functions as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the primary (orthosteric) binding site of the natural ligand, GLP-1. This interaction enhances the receptor's affinity for GLP-1. researchgate.netmolnova.com Research, including a significant study by Wang J, et al. (2021), has shown that L7-028 and other PAMs with different chemical structures bind to a cryptic, or hidden, allosteric pocket within the receptor's transmembrane (TM) domain. nih.govacs.orginvivochem.com
This binding site is specifically formed by the cytoplasmic halves of transmembrane helices 3 (TM3), 5 (TM5), and 6 (TM6). nih.govacs.org The binding of L7-028 to this transmembrane site induces conformational changes in the receptor. nih.govresearchgate.net Mutagenesis studies have been instrumental in confirming the location of this binding site. nih.govresearchgate.net The interaction within this pocket is crucial for the allosteric effect, which ultimately facilitates the primary binding of GLP-1 to its orthosteric site. nih.govacs.org This enhancement of GLP-1 binding is a key step in activating the receptor and initiating downstream signaling pathways, such as cyclic AMP (cAMP) production. nih.govmolnova.com
| Parameter | Description | Reference |
|---|---|---|
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLP-1R | researchgate.net |
| Binding Site | A cryptic pocket in the transmembrane domain formed by TM3, TM5, and TM6 | nih.govacs.org |
| Effect | Enhances the binding of GLP-1 to the GLP-1R | invivochem.commedchemexpress.comglpbio.cn |
| Potency (EC50) | 11.01 ± 2.73 μM for enhancing GLP-1 binding | invivochem.commedchemexpress.com |
Molecular Dynamics Simulations of L7-028 Interaction
To understand the dynamic nature of the interaction between L7-028 and the GLP-1R, molecular dynamics (MD) simulations have been employed. nih.gov These computational techniques provide a virtual microscope to observe the movement and interaction of molecules over time.
These simulations provide a mechanistic rationale for how an allosteric modulator binding at a distant site can positively influence the primary ligand-binding event. The findings from MD simulations, in conjunction with mutagenesis studies, offer a powerful, detailed view of the allosteric modulation of GLP-1R, paving the way for the rational design of new small-molecule drugs targeting class B G-protein-coupled receptors. nih.govacs.org
| Simulation Insight | Mechanism | Reference |
|---|---|---|
| Receptor Conformational Change | Binding of the PAM to the allosteric site induces structural changes in the receptor. | nih.govresearchgate.net |
| Orthosteric Pocket Enlargement | The PAM interaction causes the orthosteric binding pocket to expand. | nih.govacs.org |
| Enhanced Ligand Binding | The enlarged pocket facilitates easier and more stable binding of GLP-1. | nih.gov |
Intracellular Signaling Cascades Activated by Glp 1r Modulator L7 028
Regulation of Canonical Gαs-cAMP Pathway
The primary and most well-characterized signaling pathway initiated by GLP-1R activation is the canonical Gαs-adenylyl cyclase-cAMP cascade. mdpi.commdpi.com This pathway is fundamental to the receptor's role in stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. mdpi.comfrontiersin.org
Upon binding of an agonist like GLP-1, the GLP-1R undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric Gs protein. scienceopen.com This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase (AC) activity. mdpi.comnih.gov AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. frontiersin.org
In cellular models such as pancreatic β-cells and transfected cell lines (e.g., HEK293, CHO-K1), stimulation of the GLP-1R results in a rapid and significant increase in intracellular cAMP levels. medchemexpress.comnih.govresearchgate.net This elevation in cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which mediate the majority of the receptor's physiological effects, including the potentiation of glucose-stimulated insulin secretion. mdpi.commdpi.comfrontiersin.org Studies have demonstrated that this cAMP generation can be sustained, occurring not only at the plasma membrane but also from endosomal compartments after receptor internalization. nih.gov
L7-028 is characterized as a positive allosteric modulator (PAM) of the GLP-1R. medchemexpress.cominvivochem.com Unlike a direct agonist, a PAM enhances the binding and/or efficacy of the endogenous ligand, GLP-1. medchemexpress.commedchemexpress.com L7-028 achieves this by binding to a transmembrane site on the receptor, distinct from the orthosteric site where GLP-1 binds. medchemexpress.cominvivochem.commedchemexpress.com This allosteric interaction enhances the affinity of GLP-1 for the GLP-1R and potentiates the subsequent cAMP signaling cascade. molnova.com Research indicates that L7-028 enhances GLP-1 binding with a reported half-maximal effective concentration (EC50). medchemexpress.cominvivochem.commedchemexpress.com
| Compound | Mechanism | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| L7-028 | Positive Allosteric Modulator (enhances GLP-1 binding) | EC₅₀ | 11.01 ± 2.73 | medchemexpress.cominvivochem.commedchemexpress.com |
G Protein Coupling and Selectivity
While the Gαs pathway is dominant, the full spectrum of GLP-1R signaling involves coupling to other G proteins and the potential for biased signaling, where an agonist preferentially activates one pathway over another. mdpi.comscienceopen.com
The GLP-1R is a member of the glucagon (B607659) receptor superfamily, which primarily couples to the Gαs protein to stimulate adenylyl cyclase. medchemexpress.comfrontiersin.org However, evidence suggests that the GLP-1R can also engage other G protein subtypes. mdpi.com In certain cellular contexts, particularly in murine pancreatic β-cells, GLP-1R has been shown to activate Gαq proteins in addition to Gαs. frontiersin.org Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC). elifesciences.org This dual coupling to both Gαs and Gαq pathways can contribute to a more robust and multifaceted cellular response. mdpi.comfrontiersin.org L7-028, as a modulator of GLP-1R, is expected to enhance signaling through the receptor's available G protein coupling pathways, though specific studies detailing its influence on Gαs versus Gαq selectivity are not available in the reviewed literature.
The concept of "biased agonism" or "functional selectivity" describes how different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent). scienceopen.comnih.gov For the GLP-1R, developing G protein-biased agonists—those that potently activate G protein signaling (cAMP production) while having reduced activity in recruiting β-arrestin—is a significant area of therapeutic research. nih.govnih.gov
Studies have shown that G protein-biased GLP-1R agonists can lead to enhanced anti-hyperglycemic effects compared to balanced agonists. nih.govnih.gov This improved efficacy is thought to result from sustained cAMP signaling due to reduced receptor desensitization and downregulation, processes often mediated by β-arrestin. nih.govresearchgate.net While the principle of biased agonism at the GLP-1R is well-established, the specific bias profile of L7-028 has not been characterized in the available research.
Beta-Arrestin Recruitment and Receptor Trafficking
Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), most GPCRs recruit β-arrestin proteins. nih.gov β-Arrestin recruitment typically leads to receptor desensitization (uncoupling from G proteins) and internalization, followed by either recycling to the cell surface or degradation. nih.govbiorxiv.org
The GLP-1R exhibits an atypical internalization mechanism that is not strictly dependent on β-arrestins, although it can recruit them. nih.govbiorxiv.org Studies using cells with β-arrestins knocked out have confirmed that agonist-mediated GLP-1R internalization still occurs, a process that is, however, dependent on the expression of GRKs. nih.gov Agonist-mediated recruitment of β-arrestin 1 to the GLP-1R appears more sensitive to the knockout of GRKs than the recruitment of β-arrestin 2. nih.gov The ability of some agonists to minimize β-arrestin recruitment is a key feature of biased agonism, which can prolong signaling from the plasma membrane and endosomes. nih.govresearchgate.net There is currently no specific data available detailing the effects of the modulator L7-028 on GRK activity, β-arrestin recruitment, or the subsequent trafficking of the GLP-1R.
| Pathway | Primary Transducer | Second Messenger/Effector | Key Cellular Outcome | Reference |
|---|---|---|---|---|
| Canonical Gs Pathway | Gαs | ↑ cAMP | Activation of PKA and Epac; Potentiation of insulin secretion | mdpi.commdpi.com |
| Alternative Gq Pathway | Gαq | ↑ DAG, IP₃, Ca²⁺ | Activation of PKC; Mobilization of intracellular calcium | mdpi.comfrontiersin.org |
| Desensitization Pathway | GRKs / β-Arrestins | Receptor Phosphorylation | Signal termination; Receptor internalization | nih.govbiorxiv.org |
Evaluation of Beta-Arrestin Pathway Engagement
The beta-arrestin (β-arrestin) pathway is a critical regulatory mechanism for GPCRs, including the GLP-1R. Following agonist-induced receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.govescholarship.org This engagement serves two primary functions: it desensitizes the G protein-mediated signaling by sterically hindering the G protein from coupling to the receptor, and it initiates a separate wave of G protein-independent signaling by acting as a scaffold for various signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) pathway. nih.govescholarship.org
The interaction kinetics of β-arrestin with the GLP-1R can influence the duration and nature of downstream signaling. frontiersin.org Some GLP-1R agonists may show preference for activating either the G protein pathway or the β-arrestin pathway, a phenomenon known as biased agonism. nih.gov
While L7-028 has been identified as a positive allosteric modulator that enhances the canonical G protein-cAMP pathway, detailed studies specifically evaluating its influence on β-arrestin recruitment to the GLP-1R are not described in the available scientific literature. acs.org Therefore, its specific engagement profile with the β-arrestin pathway remains to be characterized.
Internalization and Resensitization Profiles
Receptor internalization is a key cellular process that regulates the signaling of GPCRs like the GLP-1R. nih.gov Upon agonist binding, the GLP-1R undergoes rapid endocytosis. mdpi.com This process can occur through different mechanisms, including clathrin-dependent and caveolae-mediated pathways, and may be partially independent of β-arrestin. nih.gov Once internalized, the receptor can be targeted to lysosomes for degradation, which leads to long-term signal termination (downregulation), or it can be recycled back to the plasma membrane, a process known as resensitization, which allows the cell to respond to subsequent stimulation. escholarship.orgnih.gov The specific agonist can influence the fate of the internalized receptor. escholarship.org
The internalization process itself is considered important for the full functionality and signaling of the GLP-1R. nih.gov Studies on the native GLP-1R show that it internalizes quickly and is primarily resensitized by recycling back to the cell surface. nih.govmdpi.com However, the specific internalization and resensitization profile of the GLP-1R in the presence of the allosteric modulator L7-028 has not been detailed in the reviewed literature.
Biased Agonism Profile of GLP-1R Modulator L7-028
Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one intracellular signaling pathway over another (e.g., G protein signaling versus β-arrestin signaling). nih.gov In the context of the GLP-1R, biased agonists that favor G protein activation over β-arrestin recruitment have been developed and studied. nih.govdcchemicals.com This approach is being explored as a strategy to optimize therapeutic outcomes, potentially enhancing desired effects like insulin secretion and weight loss while minimizing others. nih.gov For example, the dual GLP-1R/GIPR agonist tirzepatide exhibits a bias towards Gαs activation over β-arrestin recruitment. nih.govbioscientifica.com
L7-028 is a positive allosteric modulator that enhances GLP-1's affinity and efficacy in the cAMP signaling pathway, which is G protein-mediated. acs.orgacs.org However, a full biased agonism profile, which would require a comparative analysis of its effects on the β-arrestin pathway, has not been published. While it potentiates the canonical signaling pathway, it is unknown if it also affects the β-arrestin pathway to the same degree, or if it introduces a bias.
| Parameter | Reported Finding for L7-028 | Reference |
|---|---|---|
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLP-1R | acs.org |
| Effect on Ligand Binding | Enhances GLP-1 binding to GLP-1R | medchemexpress.cominvivochem.com |
| Potency (Binding Enhancement) | EC50 = 11.01 ± 2.73 μM | dcchemicals.commedchemexpress.cominvivochem.com |
| Primary Signaling Pathway Affected | Potentiates GLP-1-induced cAMP accumulation | acs.orgmolnova.com |
| Beta-Arrestin Pathway Engagement | Not reported in available literature | |
| Biased Agonism Profile | Not characterized in available literature |
Investigation of Non-Canonical Signaling Pathways
Beyond the canonical Gαs-cAMP and β-arrestin pathways, GPCRs can activate non-canonical signaling cascades. These can include pathways such as the Wnt/β-catenin pathway or those involving receptor tyrosine kinases. frontiersin.orgmdpi.com For instance, the Wnt signaling pathway is a complex network involved in numerous cellular processes. frontiersin.orgsinobiological.com Non-canonical Wnt pathways, which are independent of β-catenin, can regulate cell polarity and migration through effectors like JNK and ROCK. sinobiological.com
While the GLP-1R is known to activate pathways involving ERK and Akt, which contribute to cell survival and proliferation, specific investigations into the modulation of these or other non-canonical pathways by L7-028 have not been reported in the publicly available scientific literature. nih.gov The full scope of intracellular signaling events modulated by L7-028 therefore remains an area for future research.
Preclinical Pharmacological Characterization of Glp 1r Modulator L7 028: in Vitro and Ex Vivo Studies
Comprehensive In Vitro Cellular Assays
The in vitro characterization of L7-028 was conducted to determine its mechanism of action and functional activity at the cellular level.
The primary signaling pathway of the GLP-1R, a Class B G protein-coupled receptor (GPCR), involves the activation of adenylyl cyclase and subsequent accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). caymanchem.com Functional assays were performed to assess the ability of L7-028 to modulate this pathway.
In Chinese Hamster Ovary (CHO) cells engineered to express the human GLP-1R, L7-028 demonstrated activity as a positive allosteric modulator. caymanchem.com While having no agonist activity on its own, it was shown to enhance the cAMP accumulation induced by the native ligand, GLP-1 (7-36). caymanchem.com This potentiation of the GLP-1 signal confirms that L7-028 positively influences the functional response of the receptor upon agonist binding. scientist.com
Further investigation into the mechanism of L7-028 revealed its role as a positive allosteric modulator (PAM). caymanchem.com It enhances the binding of the GLP-1 peptide to the GLP-1R. medchemexpress.com Studies indicate that L7-028 binds to a transmembrane site on the receptor, distinct from the orthosteric binding site of GLP-1. medchemexpress.com This allosteric interaction leads to a conformational change in the receptor that increases its affinity for GLP-1. doi.org
The potency of L7-028 in enhancing GLP-1 binding was determined to have a half-maximal effective concentration (EC50) of 11.01 ± 2.73 μM. medchemexpress.com This demonstrates that L7-028 facilitates receptor activation in the presence of the endogenous ligand.
| Parameter | Description | Value | Assay System |
|---|---|---|---|
| Mechanism of Action | Enhances the binding of GLP-1 to its receptor. | Positive Allosteric Modulator | Receptor Binding Assays |
| Functional Activity | Potentiates GLP-1-induced intracellular signaling. | Enhanced cAMP Accumulation | CHO Cells Expressing GLP-1R |
| Potency (EC50) | Concentration for half-maximal enhancement of GLP-1 binding. | 11.01 ± 2.73 μM | Receptor Binding Assays |
The GLP-1R belongs to a family of structurally related receptors, including the glucose-dependent insulinotropic polypeptide receptor (GIPR) and the glucagon (B607659) receptor (GCGR). Assessing the selectivity of a modulator is critical to ensure it does not produce off-target effects by interacting with these related receptors.
Currently, detailed selectivity data for L7-028 against GIPR and GCGR are not available in the public scientific literature. Such studies are essential to fully characterize its pharmacological profile and confirm its specificity for the GLP-1R.
Ex Vivo Organ and Tissue Preparations
While specific ex vivo studies on L7-028 have not been detailed in the available literature, the known mechanism of GLP-1R activation allows for an informed projection of its expected effects on pancreatic tissue.
The GLP-1R is highly expressed in the beta cells of pancreatic islets. Activation of this receptor is a key physiological mechanism for potentiating insulin (B600854) secretion. longdom.orgfrontiersin.org As a positive allosteric modulator, L7-028 is expected to enhance the effects of endogenous GLP-1 on isolated pancreatic islets. This would likely manifest as an increased responsiveness of the islets to glucose and other secretagogues in the presence of GLP-1. Studies on other GLP-1R PAMs have shown they can produce glucose-dependent insulin secretion, a desirable therapeutic effect. bohrium.comnih.gov
The primary role of GLP-1R activation in the pancreas is to augment glucose-stimulated insulin secretion (GSIS). nih.govnih.gov This action is strictly glucose-dependent, meaning the receptor's activity is significantly heightened at high blood glucose levels and diminished at normal or low levels, which mitigates the risk of hypoglycemia. frontiersin.org
By enhancing the binding and signaling of GLP-1, L7-028 would be hypothesized to amplify this glucose-dependent insulinotropic effect. In isolated pancreatic tissue, treatment with L7-028 in the presence of GLP-1 and stimulatory concentrations of glucose would be expected to result in a more robust insulin secretion compared to GLP-1 and glucose alone. Direct experimental verification in isolated islets or perfused pancreas preparations is required to confirm this anticipated effect for L7-028.
Peripheral Tissue Receptor Responses (e.g., hepatic, gastrointestinal)
While the initial characterization of L7-028 was conducted using in vitro cell-based assays, specific ex vivo studies detailing its effects on peripheral tissues are not extensively described in publicly available scientific literature. However, the standard preclinical evaluation of a GLP-1R modulator would involve assessing its activity in key metabolic tissues to understand its potential physiological impact.
Hepatic Tissue Response: The liver is a primary site for glucose and lipid metabolism and expresses GLP-1 receptors. Investigating the effects of a GLP-1R modulator like L7-028 in hepatic tissue is crucial for understanding its influence on insulin sensitivity and lipid homeostasis. Ex vivo studies using isolated liver tissue or primary hepatocytes would aim to determine if L7-028, in the presence of GLP-1, can modulate intracellular signaling pathways that regulate glucose production and fat accumulation.
Gastrointestinal Tissue Response: The gastrointestinal tract is another critical location of GLP-1R expression, where receptor activation influences gastric emptying, nutrient absorption, and gut motility. researchgate.net Ex vivo studies on isolated sections of stomach or intestinal tissue would be employed to assess whether L7-028 can potentiate GLP-1's effects on smooth muscle contraction and relaxation, providing insight into its potential influence on gastric transit. researchgate.net
The table below outlines typical experimental systems used to evaluate the ex vivo activity of GLP-1R modulators in peripheral tissues.
| Tissue/Cell Type | Experimental Model | Key Endpoints Measured | Rationale |
| Liver | Isolated primary hepatocytes | cAMP accumulation, gene expression (e.g., for gluconeogenesis, lipogenesis), glucose output | To assess direct effects on hepatic glucose and lipid metabolism. |
| Perfused liver preparations | Glucose release, triglyceride content | To study metabolic function in a more integrated tissue context. | |
| Gastrointestinal | Isolated gastric fundus strips | Muscle contraction/relaxation force | To evaluate impact on gastric motility and emptying. |
| Intestinal crypt organoids | Hormone secretion (e.g., GLP-1), cell proliferation | To understand effects on gut endocrine function and tissue homeostasis. |
In Vivo Preclinical Research Models for GLP-1R Modulator L7-028 Investigation
Specific in vivo studies characterizing the pharmacological profile of L7-028 have not been detailed in the available scientific literature. The following sections describe the standard and widely accepted preclinical models and methodologies that would be utilized to investigate the in vivo efficacy of a novel GLP-1R modulator.
Establishment of Relevant Animal Models (e.g., rodent models of metabolic dysregulation)
To evaluate the therapeutic potential of a GLP-1R modulator for metabolic diseases, researchers establish animal models that replicate key aspects of human pathophysiology, such as obesity, insulin resistance, and hyperglycemia. medchemexpress.com The selection of an appropriate model is a critical step in preclinical drug development.
Rodent models are most commonly used due to their genetic tractability, cost-effectiveness, and physiological similarities to humans in metabolic regulation. medchemexpress.com
Diet-Induced Obesity (DIO) Models: These are considered a gold standard for mimicking common human obesity. Mice or rats are fed a high-fat diet for an extended period, leading to weight gain, adiposity, impaired glucose tolerance, and insulin resistance. These models are invaluable for testing compounds that aim to improve glycemic control and reduce body weight.
Genetic Models: Models such as the leptin-deficient ob/ob mouse or the leptin receptor-deficient db/db mouse exhibit severe obesity and diabetes due to genetic mutations. They are useful for studying mechanisms of action in the context of profound metabolic dysregulation.
Humanized GLP-1R Mouse Models: To better predict human responses, particularly for small-molecule modulators that may have species-specific interactions, genetically engineered mice expressing the human GLP-1R have been developed. These models provide a more translationally relevant system for assessing receptor engagement and pharmacological effects.
The table below summarizes common animal models used in the preclinical assessment of GLP-1R modulators.
| Model Type | Species | Key Characteristics | Relevance for GLP-1R Modulator Testing |
| Diet-Induced | Mouse, Rat | Obesity, Hyperglycemia, Insulin Resistance | Mimics common human metabolic syndrome; suitable for efficacy testing on weight and glucose control. |
| Genetic | Mouse (ob/ob, db/db) | Monogenic Obesity, Severe Diabetes | Useful for mechanistic studies in a context of severe, genetically-driven metabolic disease. |
| Humanized | Mouse | Expresses human GLP-1R | Provides a translationally relevant platform to test compounds that may have species-specific receptor interactions. |
Methodologies for Assessing Pharmacological Effects In Vivo
Once a relevant animal model is established, a battery of in vivo tests is conducted to assess the pharmacological effects of the investigational compound. These studies are designed to measure key metabolic and physiological parameters.
Glucose Homeostasis Assessment: The oral glucose tolerance test (oGTT) is a primary method used to evaluate how a compound affects the body's ability to handle a glucose load. Following administration of the modulator, animals are given an oral glucose bolus, and blood glucose levels are monitored over time. An improvement in glucose clearance indicates enhanced glycemic control.
Body Weight and Composition Analysis: Animals are monitored for changes in total body weight throughout the study period. Furthermore, techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) can be used to determine changes in fat mass versus lean mass, providing a more detailed picture of the compound's effect on body composition.
Food and Water Intake Monitoring: Automated systems are often used to continuously measure food and water consumption. A reduction in food intake is a known effect of GLP-1R activation and a key endpoint for potential anti-obesity therapeutics.
Gastric Emptying Studies: The effect on gastrointestinal motility is assessed by measuring the rate at which a non-absorbable meal passes from the stomach to the small intestine. This is a direct functional readout of GLP-1R activity in the gut.
The following table details common methodologies for in vivo pharmacological assessment.
| Methodology | Parameter Assessed | Typical Endpoint(s) |
| Oral Glucose Tolerance Test (oGTT) | Glycemic control | Area under the curve (AUC) for blood glucose, peak glucose concentration |
| Body Weight Monitoring | Overall metabolic effect | Percent change in body weight from baseline |
| Body Composition Analysis | Adiposity and lean mass | Change in fat mass (g), change in lean mass (g) |
| Food Intake Measurement | Appetite and satiety | Cumulative and daily food consumption (g) |
| Gastric Emptying Assay | Gastrointestinal function | Percent of stomach contents remaining at a specific time point |
Evaluation of Receptor Engagement and Functional Readouts in Living Systems
Confirming that a modulator engages its target receptor in vivo and produces a functional downstream response is essential. This involves a combination of pharmacokinetic/pharmacodynamic (PK/PD) analysis and direct measurement of biological markers.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Blood samples are collected at various time points after compound administration to determine its concentration in circulation (pharmacokinetics). These exposure data are then correlated with the observed pharmacological effects (pharmacodynamics), such as changes in blood glucose, to establish a dose-response and exposure-response relationship.
Ex Vivo Analysis of Target Tissues: Following in vivo treatment, tissues of interest (e.g., pancreas, liver, brain) can be harvested to measure biochemical markers of receptor activation. For GLP-1R, this could include quantifying levels of cyclic AMP (cAMP), the primary second messenger of the receptor, or assessing the phosphorylation status of downstream signaling proteins. This provides direct evidence of target engagement in specific organs.
Hormonal and Metabolite Analysis: Blood samples taken during in vivo studies (such as an oGTT) are analyzed for key hormones and metabolites. Functional engagement of the GLP-1R in the pancreas, for instance, would be confirmed by measuring a glucose-dependent increase in plasma insulin levels. Conversely, suppression of plasma glucagon levels is another key functional readout of GLP-1R activation.
Structure Activity Relationships Sar and Rational Design of Glp 1r Modulator L7 028
Chemical Scaffolding and Core Structure Analysis of L7-028
The chemical entity L7-028, with the IUPAC name 3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide, is characterized by a distinct chemical scaffold. Its molecular formula is C24H28N2O3, and it has a molecular weight of 392.49 g/mol .
The core structure of L7-028 is built upon a central benzamide (B126) linkage. This core connects two key substituted phenyl rings. One phenyl ring is substituted with a cyclopentyloxy group, while the other is substituted with a piperidine-1-carbonyl group. This arrangement of aromatic and aliphatic cyclic moieties is crucial for its interaction with the GLP-1R.
Table 1: Chemical Properties of L7-028
| Property | Value |
| IUPAC Name | 3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
| Molecular Formula | C24H28N2O3 |
| Molecular Weight | 392.49 g/mol |
| CAS Number | 2648317-95-5 |
| SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4 |
Identification of Pharmacophoric Elements Critical for GLP-1R Allosteric Modulation
The allosteric modulation of the GLP-1R by L7-028 is dependent on specific pharmacophoric elements within its structure. These elements are the key features that interact with the allosteric binding site on the receptor, leading to a conformational change that enhances the binding and/or efficacy of the orthosteric ligand, GLP-1.
The critical pharmacophoric elements of L7-028 are believed to include:
The two aromatic rings: These provide a rigid scaffold and are likely involved in π-π stacking or hydrophobic interactions within the binding pocket.
The amide linker: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the receptor.
The cyclopentyloxy group: This bulky, hydrophobic group likely occupies a hydrophobic pocket within the allosteric site.
The piperidine-1-carbonyl moiety: This feature may be involved in further hydrophobic and van der Waals interactions, and the carbonyl oxygen can act as a hydrogen bond acceptor.
L7-028 is a positive allosteric modulator that enhances GLP-1 binding to the GLP-1R, with an EC50 of 11.01 ± 2.73 μM. medchemexpress.comcaymanchem.com This activity is a direct result of the spatial arrangement of these pharmacophoric elements, which allows for a complementary fit into a transmembrane allosteric binding site.
Analog Synthesis and Structure-Activity Correlation Studies
While specific data tables for L7-028 analogs are not publicly available, the general principles of SAR studies in this area involve:
Modification of the cyclopentyloxy group: Altering the size and nature of this aliphatic ring can probe the limits of the hydrophobic pocket. For instance, replacing it with smaller (cyclobutyl) or larger (cyclohexyl) rings, or introducing heteroatoms, can significantly impact potency.
Substitution on the aromatic rings: Adding various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to different positions on the phenyl rings can explore electronic and steric effects on binding affinity.
Alterations to the amide linker: The orientation and flexibility of the linker can be modified to optimize the interaction with the receptor.
Changes to the piperidine (B6355638) ring: Modifications to this ring, such as substitution or replacement with other cyclic amines, can fine-tune the interactions within its sub-pocket.
These studies are essential for building a comprehensive understanding of how structural changes translate into functional activity at the GLP-1R.
Computational Chemistry Approaches in L7-028 Optimization
Computational chemistry plays a pivotal role in the rational design and optimization of GLP-1R allosteric modulators like L7-028. These methods provide insights into the molecular interactions that govern ligand binding and activity, thereby guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of L7-028, a QSAR model could be developed to predict the GLP-1R modulatory activity based on various molecular descriptors. These descriptors can quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. Such models can then be used to virtually screen new, unsynthesized analogs to prioritize those with the highest predicted potency.
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For L7-028, docking studies would be performed using a homology model or a crystal structure of the GLP-1R. These studies are crucial for visualizing the binding mode of L7-028 within the allosteric site and identifying the key amino acid residues involved in the interaction. The insights gained from docking can explain the observed SAR and guide the design of new analogs with improved binding affinity. Research suggests that allosteric modulators of the GLP-1R can bind to a cryptic pocket formed by the cytoplasmic halves of transmembrane helices. nih.gov
Virtual Screening and Library Design for L7-028 Derivatives
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of L7-028, virtual screening could be used in two ways:
To identify initial hits: A large chemical library could be screened against the allosteric binding site of the GLP-1R to identify novel scaffolds with the potential for allosteric modulation.
To design focused libraries: Based on the known structure of L7-028, a focused library of derivatives can be designed and virtually screened to identify compounds with potentially improved properties. This approach allows for the efficient exploration of the chemical space around the L7-028 scaffold.
The integration of these computational approaches with traditional medicinal chemistry is instrumental in the discovery and development of novel and effective GLP-1R allosteric modulators.
Discovery and Early Development of Glp 1r Modulator L7 028
Historical Context of GLP-1R Allosteric Modulator Discovery
The pursuit of small-molecule modulators for the GLP-1R is rooted in the success and limitations of peptide-based GLP-1R agonists. While injectable peptide drugs have demonstrated significant efficacy, their mode of administration can impact patient adherence. This prompted a shift in focus towards the discovery of orally bioavailable, small-molecule drugs that could offer a more convenient treatment option.
The concept of allosteric modulation, where a compound binds to a site on the receptor distinct from the endogenous ligand binding site to modulate its function, presented an attractive strategy. For the GLP-1R, a member of the Class B G protein-coupled receptor (GPCR) family, identifying small molecules that could mimic the action of the large peptide agonist at the orthosteric site proved challenging. Therefore, researchers began to explore allosteric sites, which could offer novel ways to "fine-tune" the receptor's activity in response to the native GLP-1 peptide. Early research identified several small molecules that could act as allosteric modulators, including both positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, and negative allosteric modulators (NAMs). These initial discoveries paved the way for more systematic screening efforts to identify novel chemotypes with therapeutic potential.
Screening Methodologies Leading to L7-028 Identification
The identification of L7-028 and similar compounds arose from sophisticated screening campaigns designed to detect positive allosteric modulation of the GLP-1R. A key publication by Wang, J., et al. in 2021, titled "Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site," sheds light on the methodologies employed in the discovery of novel GLP-1R PAMs. nih.govacs.orgresearchgate.net
The screening process likely involved a multi-step approach:
High-Throughput Screening (HTS): A large library of chemical compounds was screened using a cell-based assay designed to detect potentiation of GLP-1-induced signaling. A common method involves using a low, sub-maximal concentration of GLP-1 and looking for compounds that amplify the cellular response, such as cyclic AMP (cAMP) production, a key second messenger in GLP-1R signaling.
Structure-Based and Ligand-Based Virtual Screening: Computational methods were likely employed to screen virtual compound libraries. mdpi.com Structure-based virtual screening (SBVS) would utilize the known crystal structure of the GLP-1R to dock candidate molecules into potential allosteric binding sites. Ligand-based virtual screening (LBVS) would use the chemical structures of known allosteric modulators to identify new compounds with similar properties. mdpi.com
Hit Confirmation and Characterization: Compounds that showed activity in the primary screen ("hits") were then subjected to further testing to confirm their activity and determine their mechanism of action. This would involve dose-response studies to determine potency (EC50) and efficacy.
Through such a screening funnel, L7-028 was identified as a positive allosteric modulator that enhances the binding of GLP-1 to its receptor. It has been reported to have an EC50 of 11.01 ± 2.73 μM for enhancing GLP-1 binding. medchemexpress.com Research on similar compounds discovered through these methods, such as GLP-1R modulator C5 (EC50 of 1.59 ± 0.53 μM), indicates that these modulators bind to a cryptic allosteric pocket located in the transmembrane (TM) domain of the receptor, specifically involving TM3, TM5, and TM6. medchemexpress.commolnova.com
| Compound | Reported Potency (EC50) |
| GLP-1R modulator L7-028 | 11.01 ± 2.73 μM (for enhancing GLP-1 binding) |
| GLP-1R modulator C5 | 1.59 ± 0.53 μM (for enhancing GLP-1 binding) |
Lead Optimization Strategies Employed for L7-028
Following its identification as a "hit" from the initial screening, a lead optimization program would have been initiated to improve the pharmacological properties of the chemical scaffold to which L7-028 belongs. The goal of lead optimization is to enhance potency, selectivity, and drug-like properties while minimizing off-target effects.
While specific details on the lead optimization of L7-028 are not extensively documented in publicly available literature, the process for similar quinoxaline-based GLP-1R allosteric modulators would typically involve:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists would synthesize a series of analogs of the initial hit compound by systematically modifying different parts of the molecule. These analogs would then be tested to understand how chemical changes affect biological activity. For instance, modifications to the quinoxaline (B1680401) core or its substituents would be explored to improve potency and other properties.
Computational Modeling and Molecular Dynamics: Molecular docking and simulation studies would be used to visualize how the compounds bind to the allosteric pocket of the GLP-1R. nih.govacs.org This structural insight would guide the rational design of new analogs with improved binding affinity and efficacy. The work by Wang et al. utilized molecular dynamics simulations to demonstrate that the binding of these PAMs enlarges the orthosteric pocket, thereby facilitating the binding of GLP-1. nih.govacs.orgresearchgate.net
Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties would be conducted to ensure that the optimized compounds have the potential to be developed into orally administered drugs.
The reference to " nih.gov" in the initial query suggests a specific source for lead optimization strategies; however, without the full citation, a detailed account of the strategies specifically for L7-028 cannot be provided. The general principles of lead optimization in drug discovery would have been applied to refine the initial hit into a more promising drug candidate.
Intellectual Property and Patent Landscape
The development of novel therapeutic agents like GLP-1R modulators is intrinsically linked to a robust intellectual property strategy. Pharmaceutical companies and research institutions file patents to protect their discoveries, covering the chemical structures of new compounds, their synthesis, and their methods of use.
A comprehensive search of patent databases does not reveal a specific patent explicitly naming "this compound." However, it is highly probable that the chemical scaffold of L7-028 is covered by patents filed by the discovering institution. These patents would likely claim a broad genus of related chemical structures, encompassing L7-028 and other analogs.
The patent landscape for GLP-1R agonists and modulators is competitive, with numerous patents filed by various pharmaceutical companies. nih.govfoley.com These patents cover not only new chemical entities but also new formulations, methods of treatment, and drug combinations. Any commercial development of L7-028 would require navigating this complex patent landscape to ensure freedom to operate. The intellectual property surrounding this and related compounds is a critical asset that underpins the significant investment required for drug development.
Future Perspectives in Glp 1r Modulator L7 028 Research
Exploration of GLP-1R Modulator L7-028's Full Signaling Complexity
The GLP-1R is a pleiotropic receptor, capable of activating multiple downstream signaling pathways beyond the canonical Gαs-cAMP axis, including pathways mediated by β-arrestins and other G proteins. Allosteric modulators can exhibit "probe-dependence," where their effect varies depending on the orthosteric ligand bound to the receptor, and can introduce "biased signaling," preferentially activating certain pathways over others. Future research must delve into the complete signaling signature of L7-028.
Key research questions will include:
Does L7-028 exhibit biased agonism in the absence or presence of endogenous GLP-1?
How does L7-028 modulate GLP-1R signaling in response to different endogenous ligands, such as GLP-1(7-36) and its metabolite GLP-1(9-36)?
What is the role of L7-028 in modulating β-arrestin recruitment and subsequent receptor internalization and signaling?
Understanding these nuances is critical, as biased signaling could be leveraged to develop therapeutics with improved efficacy and reduced side effects, such as gastrointestinal issues, which are sometimes associated with GLP-1R agonists.
Table 1: Hypothetical Signaling Profile of L7-028 in Different Pathways
| Signaling Pathway | Endogenous Ligand | L7-028 Effect (Hypothesized) | Potential Therapeutic Implication |
| Gαs-cAMP | GLP-1(7-36) | Potentiation | Enhanced insulin (B600854) secretion |
| β-arrestin Recruitment | GLP-1(7-36) | Neutral or Inhibitory | Reduced receptor desensitization and potential for fewer side effects |
| Gαq/11-PLC | GLP-1(9-36) | Potentiation | Novel cellular responses |
Development of Next-Generation Allosteric Modulators Based on L7-028 Scaffold
The chemical structure of L7-028 serves as a foundational scaffold for the design of novel, more potent, and selective allosteric modulators. Structure-activity relationship (SAR) studies will be instrumental in identifying key chemical moieties responsible for its modulatory activity. Computational modeling and structure-based drug design can accelerate the discovery of next-generation compounds.
Future development efforts will likely focus on:
Scaffold Hopping: Identifying novel chemical cores that mimic the essential pharmacophoric features of L7-028 to explore new intellectual property space and improve drug-like properties.
Optimization of Physicochemical Properties: Modifying the L7-028 scaffold to enhance oral bioavailability, metabolic stability, and target tissue distribution.
Introduction of Biased Signaling: Systematically altering the structure to fine-tune the signaling profile, for instance, to create modulators that are highly biased towards G-protein activation while minimizing β-arrestin recruitment.
Table 2: Key Parameters for Optimization of L7-028 Analogs
| Parameter | Goal | Method of Assessment |
| Potency (EC50) | Increase | In vitro cAMP and β-arrestin assays |
| Selectivity | High for GLP-1R | Radioligand binding against a panel of GPCRs |
| Oral Bioavailability | >20% | In vivo pharmacokinetic studies in animal models |
| Metabolic Stability | t1/2 > 2 hours | In vitro microsomal stability assays |
Advanced In Vitro and Ex Vivo Modeling for Efficacy Prediction
To better predict the in vivo efficacy of L7-028 and its derivatives, it is crucial to move beyond simple cell-line-based assays. The use of more physiologically relevant model systems will provide a more accurate assessment of their therapeutic potential.
Promising advanced models include:
Human Pluripotent Stem Cell (hPSC)-Derived Islets: These 3D organoids recapitulate the architecture and function of human pancreatic islets and provide a powerful platform for screening the effects of GLP-1R modulators on glucose-stimulated insulin secretion from human β-cells.
Gut Organoids: Given that GLP-1 is secreted from intestinal L-cells, patient-derived gut organoids can be used to study the effects of L7-028 on endogenous GLP-1 secretion and its interplay with the GLP-1R in the gut epithelium.
Precision-Cut Tissue Slices: Ex vivo models using precision-cut slices from relevant tissues (e.g., pancreas, brain) can provide insights into the compound's activity in a more complex, multicellular environment.
Integration of Systems Biology Approaches for Comprehensive Understanding
A systems-level understanding of how L7-028 modulates GLP-1R signaling within the broader context of cellular networks is essential for a holistic view of its effects. Systems biology approaches can help to build predictive models of drug action.
Future research in this area will involve:
Computational Modeling of Signaling Networks: Developing mathematical models to simulate the dynamic interactions between L7-028, the GLP-1R, and downstream signaling components to predict cellular responses.
Multi-Omics Analysis: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to identify the global cellular changes induced by L7-028 treatment in relevant cell types. This can uncover novel pathways and off-target effects.
Pharmacogenomic Studies: Investigating how genetic variations in the GLP-1R and its signaling partners influence the response to L7-028, paving the way for personalized medicine approaches.
Translational Research Avenues and Preclinical Innovation
The ultimate goal of research on L7-028 is its translation into novel therapeutic strategies. This requires a robust preclinical development plan and the identification of biomarkers to guide clinical trials.
Leveraging L7-028 Insights for Novel Therapeutic Design
The knowledge gained from studying L7-028 can inform the design of innovative therapeutic concepts. For example, understanding the structural basis of its allosteric modulation could aid in the design of "molecular glues" that stabilize the active conformation of the receptor, potentially leading to prolonged signaling. Furthermore, insights into its probe-dependent effects could be exploited to design modulators that specifically amplify the signaling of endogenous GLP-1 during postprandial periods, offering a more physiological approach to glycemic control.
Biomarker Identification for GLP-1R Allosteric Modulation
Identifying biomarkers that predict or reflect the response to L7-028 will be critical for its clinical development. Future research should focus on:
Metabolomic and Proteomic Profiling: Analyzing changes in plasma metabolites and proteins in response to L7-028 treatment in preclinical models to identify signatures associated with efficacy and potential side effects.
Genetic Markers: Genome-wide association studies (GWAS) can identify single nucleotide polymorphisms (SNPs) in the GLP1R gene or other signaling components that correlate with individual responses to allosteric modulators. For instance, variants in ARRB1 have been linked to varied glycemic responses to GLP-1R agonists.
Circulating Biomarkers: Investigating whether levels of specific signaling molecules, such as circulating EPAC1, could serve as dynamic biomarkers of target engagement and therapeutic response.
Table 3: Potential Biomarkers for L7-028 Response
| Biomarker Category | Potential Candidate | Rationale |
| Genetic | GLP1R SNPs (e.g., rs6923761) | May alter receptor binding or signaling in response to allosteric modulation. |
| Proteomic | Circulating levels of GDF-15 | Known to be modulated by GLP-1R signaling and associated with metabolic outcomes. |
| Metabolomic | Specific acylcarnitines | Reflect changes in fatty acid oxidation, a process influenced by GLP-1R activation. |
Q & A
Q. What molecular mechanisms underlie the enhancement of GLP-1 binding affinity by L7-028?
L7-028 acts as a positive allosteric modulator (PAM) by binding to a transmembrane pocket between helices V and VI of GLP-1R, inducing conformational changes that widen the GLP-1 binding site. Molecular dynamics (MD) simulations reveal that L7-028 disrupts interactions between TM3 (Tyr241), TM5 (Phe321), and TM6 (Leu360), increasing solvent accessibility and promoting GLP-1 engagement . Site-directed mutagenesis (e.g., Q394A) validated these interactions, demonstrating reduced PAM activity in mutants .
Q. Which experimental techniques are critical for validating L7-028’s allosteric binding site?
Key methods include:
- Radioactive ligand binding assays to measure changes in GLP-1 affinity in the presence of L7-028 .
- Site-directed mutagenesis targeting residues (e.g., Y241, L357, L360) predicted by MD simulations to disrupt modulator-receptor interactions .
- cAMP accumulation assays to quantify downstream signaling enhancement (EC50 = 11.01 ± 2.73 μM) .
Q. How does L7-028 selectivity for GLP-1R compare to related receptors like CRF1R?
Selectivity is confirmed via cross-reactivity assays. L7-028 does not activate CRF1R, attributed to structural differences in transmembrane pockets. Computational modeling of GLP-1R’s unique binding residues (e.g., Gln394) and experimental validation using chimeric receptors are recommended to assess specificity .
Q. What in vitro models are suitable for studying L7-028’s effects on β-cell function?
Primary mouse/human islets and INS-1 832/3 β-cell lines are standard. Confocal microscopy with MitoTracker Red can assess mitochondrial remodeling (e.g., form factor and area changes) under L7-028 stimulation, while proximity ligation assays (PLA) detect receptor-protein interactions (e.g., GLP-1R-VAP-B) .
Advanced Research Questions
Q. How can conflicting EC50 values for L7-028 across studies be reconciled?
Variability arises from differences in cell models (e.g., HEK293 vs. primary islets), assay conditions (e.g., GLP-1 concentration), and readout methods (cAMP vs. β-arrestin recruitment). Standardizing protocols per GLP principles—such as predefined SOPs for cell culture and agonist dosing—reduces systematic errors .
Q. What strategies optimize MD simulation parameters for studying L7-028-induced conformational changes?
Q. How do downstream signaling pathways (e.g., cAMP vs. β-arrestin) differ under L7-028 modulation?
L7-028 preferentially enhances cAMP signaling over β-arrestin recruitment, as shown in HEK293 cells expressing GLP-1R. Pathway bias can be quantified using BRET or TR-FRET assays. Researchers should profile signaling bias early to avoid therapeutic off-target effects .
Q. What structural insights from GLP-1R crystal structures inform L7-028’s design?
Co-crystal structures of GLP-1R with PAMs (e.g., C16) reveal that PAMs bind near helices V-VI, stabilizing active receptor conformations. Comparative analysis of L7-028’s binding mode (via cryo-EM or X-ray crystallography) could refine its pharmacophore .
Q. How can structure-activity relationship (SAR) studies improve L7-028’s potency?
Focus on:
Q. What methodologies address low GLP-1 sensitivity in T2DM patient-derived β-cells when using L7-028?
Combine L7-028 with GLP-1R agonists (e.g., Exendin-4) in primary islet cultures. Measure insulin secretion via ELISA and mitochondrial dynamics via live-cell imaging. RNAi knockdown of SPHKAP or VAP-B can isolate modulator-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
